2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, commonly known as t-BuDavePhos (CAS: 224311-49-3), is a highly active, sterically demanding dialkylbiarylphosphine ligand belonging to the Buchwald ligand family [1]. Featuring a di-tert-butylphosphino moiety paired with a dimethylamino-substituted biphenyl backbone, it is specifically engineered to accelerate both oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions. In industrial and academic procurement, t-BuDavePhos is primarily sourced as a superior alternative to its dicyclohexyl analog (DavePhos) for challenging C-N and C-C bond formations, particularly in the synthesis of complex heterocycles, room-temperature Suzuki-Miyaura couplings of aryl chlorides, and selective aminations [1]. Its hemilabile dimethylamino group stabilizes the highly reactive 12-electron Pd(0) intermediate, making it a critical reagent for late-stage pharmaceutical functionalization where milder conditions and high turnover numbers are required.
Substituting t-BuDavePhos with its close structural analogs, such as DavePhos or JohnPhos, frequently leads to catastrophic process failures in sterically or electronically demanding couplings[1]. The specific substitution of tert-butyl groups on the phosphorus atom provides a significantly larger cone angle and greater electron density than the cyclohexyl groups of DavePhos, which is essential for forcing the reductive elimination of difficult substrates like unactivated aryl chlorides at room temperature [1]. Conversely, this extreme steric bulk means t-BuDavePhos cannot be universally swapped for DavePhos in reactions involving ultra-bulky electrophiles (e.g., dodecaborate cages), where the tert-butyl groups completely block the catalytic cycle [2]. Furthermore, the absence of the hemilabile dimethylamino group in analogs like JohnPhos removes a critical stabilizing interaction for the Pd(0) resting state, leading to rapid catalyst decomposition and increased reductive side reactions during complex heterocycle synthesis.
In the Pd-catalyzed tandem amination-cyclization of diarylamine precursors with ammonia to form dibenzodiazepines, t-BuDavePhos provided optimal yields at 85 °C [1]. Alternative ligands, including standard DavePhos and JohnPhos, failed to stabilize the intermediate effectively, leading to competitive reduction of the starting precursor or significantly lower yields of the desired heterocycle[1].
| Evidence Dimension | Target heterocycle yield |
| Target Compound Data | 43–93% yield (t-BuDavePhos) |
| Comparator Or Baseline | Low yields or precursor reduction (DavePhos/JohnPhos) |
| Quantified Difference | Major yield improvement and suppression of reductive side reactions |
| Conditions | Pd2(dba)3 (2 mol%), NaOt-Bu, 1,4-dioxane, 85 °C |
Justifies the procurement of t-BuDavePhos for complex heterocycle synthesis where standard dialkylbiarylphosphines fail to suppress reductive side reactions.
Modifying the dicyclohexylphosphino group of DavePhos to a di-tert-butylphosphino group yields t-BuDavePhos, which exhibits significantly enhanced reactivity[1]. This structural change allows for the efficient Suzuki-Miyaura cross-coupling of unactivated aryl chlorides at room temperature, a transformation where standard DavePhos typically requires elevated temperatures or is restricted to more reactive aryl bromides [1].
| Evidence Dimension | Reaction temperature and substrate scope |
| Target Compound Data | Room temperature coupling of aryl chlorides |
| Comparator Or Baseline | Elevated temperatures required for aryl chlorides (DavePhos) |
| Quantified Difference | Lower energy barrier for oxidative addition/transmetalation |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling |
Enables milder reaction conditions, saving energy and preserving sensitive functional groups in late-stage functionalization workflows.
While the bulky tert-butyl groups of t-BuDavePhos enhance reductive elimination in standard cross-couplings, they can completely block reactivity with ultra-bulky substrates[1]. In the Pd-catalyzed microwave-assisted cross-coupling of iodo-dodecaborate with nitrogen nucleophiles, t-BuDavePhos yielded 0% product due to steric clash, whereas the less hindered DavePhos provided excellent yields of the B-N coupled product [1].
| Evidence Dimension | Cross-coupling yield with iodo-dodecaborate |
| Target Compound Data | 0% yield (t-BuDavePhos) |
| Comparator Or Baseline | Excellent yield (DavePhos) |
| Quantified Difference | Complete suppression of reactivity due to steric bulk |
| Conditions | Pd2(dba)3 (10 mol%), KOt-Bu, DMSO, microwave irradiation |
Highlights a critical procurement boundary: buyers must revert to DavePhos when coupling extremely sterically demanding three-dimensional cages.
In the challenging C4-amination of 4-halo-1H-1-tritylpyrazoles with alkylamines lacking a β-hydrogen, t-BuDavePhos was identified as the only competent ligand [1]. While the overall yield was modest, other standard Buchwald ligands failed completely to produce the desired coupled product under Pd(dba)2 catalysis, demonstrating the unique forcing capability of the di-tert-butylphosphino moiety [1].
| Evidence Dimension | C-N coupling yield on hindered pyrazole |
| Target Compound Data | 21% yield (t-BuDavePhos) |
| Comparator Or Baseline | 0% yield (alternative ligands) |
| Quantified Difference | Exclusive enabler of the transformation |
| Conditions | Pd(dba)2, xylene, 160 °C, microwave irradiation |
Demonstrates that t-BuDavePhos can force challenging C-N couplings on highly sterically hindered heterocyclic scaffolds where other ligands fail.
Optimal choice for tandem amination-cyclization reactions where suppressing reductive side reactions is critical, significantly outperforming DavePhos and JohnPhos [1].
Preferred ligand for coupling unactivated aryl chlorides under mild conditions, preserving sensitive functional groups that would degrade at the elevated temperatures required by DavePhos[2].
Essential for the amination of highly sterically hindered heterocycles (e.g., tritylpyrazoles) where the extreme steric push of the tert-butyl groups is required to force reductive elimination [3].
Irritant